

# **Application Notes and Protocols for Plazomicin Susceptibility Testing via Broth Microdilution**

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### Introduction

Plazomicin is a next-generation aminoglycoside antibiotic designed to overcome common aminoglycoside resistance mechanisms. It is indicated for the treatment of complicated urinary tract infections (cUTI), including pyelonephritis, caused by susceptible Enterobacterales.[1] Accurate determination of antimicrobial susceptibility is crucial for guiding appropriate patient treatment and monitoring the emergence of resistance. The broth microdilution (BMD) method is the gold standard reference method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism in vitro.

These application notes provide a detailed protocol for performing **Plazomicin** susceptibility testing using the broth microdilution method, consistent with guidelines from the Clinical and Laboratory Standards Institute (CLSI).

### **Principle of the Method**

The broth microdilution method involves preparing serial twofold dilutions of **Plazomicin** in a liquid growth medium, which are then inoculated with a standardized suspension of the test organism.[2] Following incubation, the microdilution wells are visually inspected for bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[2] For accurate testing of aminoglycosides like **Plazomicin** against Gram-negative bacteria, it is



critical to use Cation-Adjusted Mueller-Hinton Broth (CAMHB) to ensure medically relevant results.[4][5][6]

## **Materials and Reagents**

- Plazomicin analytical standard powder
- Sterile, 96-well microtiter plates with U-shaped or V-shaped bottoms
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)[7]
- Sterile saline (0.85%) or deionized water
- Bacterial culture plates (e.g., Tryptic Soy Agar with 5% Sheep Blood)
- Standardized McFarland 0.5 turbidity standard
- Spectrophotometer or turbidimeter
- Sterile pipette tips and multichannel pipettes
- Incubator (35°C ± 2°C, ambient air)
- Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)[8][9]

# Experimental Protocols Preparation of Cation-Adjusted Mueller-Hinton Broth (CAMHB)

Accurate MIC values for aminoglycosides are highly dependent on the concentration of divalent cations (Ca<sup>2+</sup> and Mg<sup>2+</sup>) in the growth medium.[4][6]

- Prepare Mueller-Hinton Broth according to the manufacturer's instructions.
- After autoclaving and cooling, aseptically supplement the broth to achieve a final concentration of 20 to 25 mg/L of Ca<sup>2+</sup> and 10 to 12.5 mg/L of Mg<sup>2+</sup>.[4][6][10]



- The final pH of the medium should be between 7.2 and 7.4 at room temperature.
- Perform sterility checks by incubating a sample of the prepared broth at 35°C for 24 hours.

### **Preparation of Plazomicin Stock Solution**

- Aseptically prepare a stock solution of Plazomicin from the analytical standard powder using a suitable sterile solvent as specified by the manufacturer.
- The concentration of the stock solution should be at least 10 times the highest concentration to be tested.

### **Preparation of Microdilution Plates**

- Dispense 100 μL of sterile CAMHB into each well of a 96-well microtiter plate.
- Add a specific volume of the Plazomicin stock solution to the first well of each row to achieve twice the desired final highest concentration.
- Perform serial twofold dilutions by transferring 100 μL from the first well to the second, mixing, and continuing this process across the plate to achieve the desired concentration range (e.g., 0.06 to 128 μg/mL).[3] Discard 100 μL from the last well.
- The final volume in each well should be 100 μL before inoculation.
- Include a growth control well (containing only CAMHB and inoculum) and a sterility control
  well (containing only CAMHB) for each tested isolate.

### **Inoculum Preparation and Standardization**

- From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
- Suspend the colonies in sterile saline or broth.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10<sup>8</sup> CFU/mL for E. coli.[2]



• Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final inoculum density of approximately 5 x  $10^5$  CFU/mL in each microtiter well. This is typically achieved by a 1:100 dilution of the standardized suspension, followed by the addition of 10  $\mu$ L of this diluted suspension to the 100  $\mu$ L of antimicrobial solution in each well.

### Incubation

- Seal the inoculated microtiter plates or place them in a container to prevent evaporation.
- Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.[1]

### **Reading and Interpreting Results**

- Following incubation, place the microtiter plate on a dark, non-reflecting surface and view from the bottom using reflected light.
- The MIC is the lowest concentration of **Plazomicin** that shows complete inhibition of visible growth. A small, single button of growth at the bottom of the well should be disregarded.
- The growth control well must show distinct turbidity for the test to be valid. The sterility control well should remain clear.
- Interpret the MIC values based on established clinical breakpoints.

# Data Presentation Plazomicin Interpretive Breakpoints for Enterobacterales

The following table summarizes the clinical breakpoints for **Plazomicin** against Enterobacterales as recognized by the U.S. Food and Drug Administration (FDA).

Organism Group	Susceptible (S)	Intermediate (I)	Resistant (R)
Enterobacterales	≤2 μg/mL	4 μg/mL	≥8 µg/mL
Source: FDA[1][11]			



### **Quality Control (QC) Ranges**

Performing routine quality control with known reference strains is mandatory to ensure the accuracy of the testing procedure.

QC Strain	Antimicrobial Agent	MIC Range (μg/mL)
Escherichia coli ATCC® 25922™	Plazomicin	0.25 - 1
Pseudomonas aeruginosa ATCC® 27853™	Plazomicin	1 - 8
Source: CLSI M100 Documents[12]		

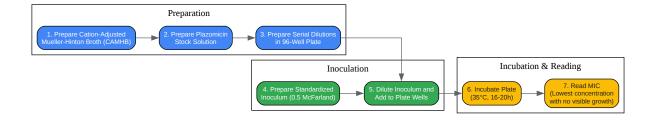
### **Plazomicin Activity Against Selected Enterobacterales**

The following table presents a summary of **Plazomicin** MIC values against a collection of clinical isolates.



Organism	N	MIC₅₀ (μg/mL)	MIC <sub>90</sub> (μg/mL)	MIC Range (μg/mL)
Escherichia coli	1346	0.5	1	Not Specified
Klebsiella pneumoniae	1506	0.25	0.5	Not Specified
Proteus mirabilis	Not Specified	2	Not Specified	Not Specified
Carbapenem- Resistant Enterobacteriace ae (CRE)	97	Not Specified	Not Specified	All but one isolate inhibited at ≤2 μg/mL
Source: Data compiled from studies by Denervaud et al., 2016.[13][14]				

# Visualizations Broth Microdilution Workflow Diagram

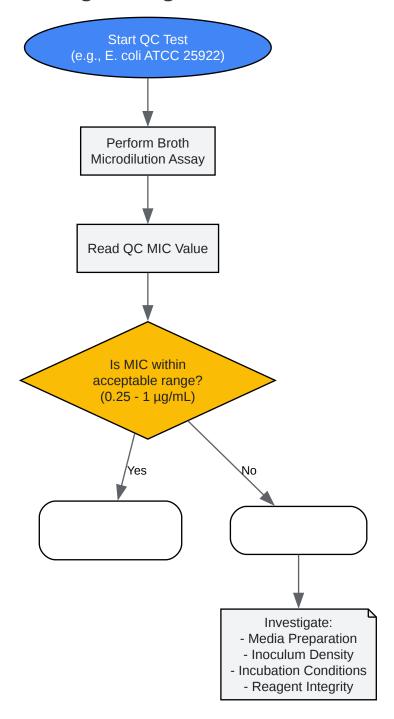


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Caption: Workflow for Plazomicin Broth Microdilution Susceptibility Testing.



## **Quality Control Logic Diagram**



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Caption: Logic diagram for Quality Control (QC) in Plazomicin MIC testing.



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